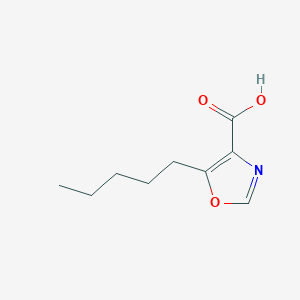

5-Pentyloxazole-4-carboxylic acid

Description

5-Phenyloxazole-4-carboxylic acid (CAS 99924-18-2) is a heterocyclic organic compound comprising an oxazole ring substituted with a phenyl group at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₇NO₃, with a molecular weight of 189.17 g/mol . Key identifiers include:

- InChI Key: RUKDIKJSGDVSIF-UHFFFAOYSA-N

- Synonym: 5-Phenyl-1,3-oxazole-4-carboxylic acid

- Packaging: Available in amber glass bottles (1 g or 5 g) for laboratory use .

Oxazole derivatives are pivotal in medicinal chemistry due to their role as bioisosteres for peptide bonds and their presence in bioactive molecules. The phenyl substituent enhances aromatic interactions, while the carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and reactivity .

Properties

CAS No. |

89007-03-4 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

5-pentyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13NO3/c1-2-3-4-5-7-8(9(11)12)10-6-13-7/h6H,2-5H2,1H3,(H,11,12) |

InChI Key |

LQFQGNMSWOHLCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N=CO1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Findings:

Substituent Position and Similarity: The highest similarity (0.77) is observed for 5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5), where a methyl group at C₅ and phenyl at C₂ slightly increase steric hindrance compared to the baseline compound. This substitution may enhance metabolic stability in drug design . Lower similarity scores (0.66–0.68) correlate with non-carboxylic acid groups (e.g., amines), which alter electronic properties and solubility .

Functional Group Impact: Carboxylic Acid (COOH): Present in the baseline compound and 5-Methyl-2-phenyl analog, this group confers acidity (pKa ~2–3), enabling salt formation for improved bioavailability. Its absence in other analogs reduces hydrogen-bonding capacity .

Aromatic vs. Aliphatic Substituents :

- Phenyl groups (e.g., in baseline compound) favor π-π stacking in protein binding, whereas methyl groups (e.g., in 18735-74-5) may reduce reactivity but improve lipophilicity .

Research Implications

The structural diversity among oxazole-carboxylic acid derivatives highlights their adaptability in drug discovery. For example:

- 5-Phenyloxazole-4-carboxylic acid serves as a scaffold for kinase inhibitors due to its planar aromatic system.

- 5-Methyl-2-phenyloxazole-4-carboxylic acid ’s steric bulk could mitigate off-target interactions in protease inhibitors .

Further studies should explore substituent effects on pharmacokinetics (e.g., logP, metabolic clearance) and target affinity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Pentyloxazole-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315 and H319 per GHS) .

- Ventilation : Use local exhaust ventilation to minimize inhalation risks. Avoid direct exposure to aerosols or dust .

- Storage : Store in sealed containers at room temperature, away from strong oxidizers. Protect from direct sunlight to maintain stability .

- Spill Management : Collect spills using non-sparking tools and place in a sealed container for hazardous waste disposal .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol or acetone as solvents due to the compound’s solubility profile (observed in structurally similar oxazole derivatives) .

- Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to isolate impurities. Monitor purity via TLC or HPLC .

- Drying : Vacuum-dry the purified compound at 40–50°C to remove residual solvents .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the oxazole ring structure and pentyloxy sidechain. Compare with published data for analogous compounds (e.g., 5-Phenyl-1,3-oxazole-4-carboxylic acid) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and oxazole ring vibrations (C=N stretch ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~225 g/mol based on analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer :

- Controlled Solubility Testing : Systematically test solubility in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) under standardized conditions (25°C, 1 atm). Note discrepancies between experimental results and literature (e.g., ethanol vs. acetone solubility) .

- pH-Dependent Solubility : Investigate the compound’s behavior in buffered solutions, as the carboxylic acid group may ionize, enhancing aqueous solubility at higher pH .

- Crystallography : Perform X-ray diffraction to correlate crystal packing with solubility trends .

Q. What experimental strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>227°C, extrapolated from similar compounds) to define safe reaction thresholds .

- Inert Atmosphere : Use nitrogen or argon to minimize oxidative degradation during reflux or distillation .

- Alternative Reaction Pathways : Explore microwave-assisted synthesis at lower temperatures or catalytic methods to reduce thermal stress .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify reactive sites (e.g., oxazole C-2 or carboxylic acid groups) .

- MD Simulations : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF .

- Validation : Compare predicted activation energies with experimental kinetic data from LC-MS or -NMR monitoring .

Q. What bioactivity screening approaches are applicable to this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against COX-2 or kinases, given structural similarities to bioactive oxazole derivatives .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

- ADMET Prediction : Apply in silico tools (e.g., SwissADME) to estimate pharmacokinetic properties and guide in vivo studies .

Contradictions and Research Gaps

- Stability vs. Reactivity : While the compound is stable under standard conditions , its oxazole ring may undergo unexpected ring-opening in strongly acidic/basic media, requiring pH-controlled environments .

- Biological Activity : Limited experimental data exist for this specific compound; extrapolations from analogs (e.g., 5-Phenyl-1,3-oxazole-4-carboxylic acid) may not fully capture its behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.